REACTION_CXSMILES
|
Br[C:2]1[CH:9]=[CH:8][C:5]([CH:6]=[O:7])=[CH:4][CH:3]=1.C(N(CC)CC)C.[C:17]([Si:19]([CH3:22])([CH3:21])[CH3:20])#[CH:18]>C1COCC1.[Cu]I>[CH3:20][Si:19]([C:17]#[C:18][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=[O:7])=[CH:4][CH:3]=1)([CH3:22])[CH3:21]
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Name
|
|
Quantity
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185 g
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Type
|
reactant
|
Smiles
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BrC1=CC=C(C=O)C=C1
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Name
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|
Quantity
|
1 L
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Type
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solvent
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Smiles
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C1CCOC1
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Name
|
|
Quantity
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109.1 g
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Type
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reactant
|
Smiles
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C(#C)[Si](C)(C)C
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Name
|
|
Quantity
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0.2 L
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Type
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solvent
|
Smiles
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C1CCOC1
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Name
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dicholobis(triphenylphospine) palladium (II)
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Quantity
|
14.02 g
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Type
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reactant
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Smiles
|
|
Name
|
|
Quantity
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151.5 g
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Type
|
reactant
|
Smiles
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C(C)N(CC)CC
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Name
|
copper (I) iodide
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Quantity
|
7.6 g
|
Type
|
catalyst
|
Smiles
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[Cu]I
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Control Type
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UNSPECIFIED
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Setpoint
|
30 °C
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Type
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CUSTOM
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Details
|
The reaction was stirred at 30° C. for 30 min
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
WAIT
|
Details
|
at 25° C. for 20 hours
|
Duration
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20 h
|
Type
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CUSTOM
|
Details
|
the completion of the reaction
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Type
|
CUSTOM
|
Details
|
THF was removed
|
Type
|
ADDITION
|
Details
|
the residue was treated with hexane (1.8 L)
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Type
|
CUSTOM
|
Details
|
The solid was removed by filtration
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Type
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WASH
|
Details
|
the filter cake washed with hexane (0.3 L)
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Type
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WASH
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Details
|
The combined hexane solution was washed with water (2×0.5 L)
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Type
|
CUSTOM
|
Details
|
Hexane was removed in a rotovap
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Type
|
DISSOLUTION
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Details
|
The residue was dissolved in EtOH (0.5 L) at 50° C
|
Type
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TEMPERATURE
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Details
|
The solution was then slowly cooled to 16° C.
|
Type
|
STIRRING
|
Details
|
was stirred for 30 minutes
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
to crystallize
|
Type
|
TEMPERATURE
|
Details
|
The mixture was further cooled to 5° C
|
Type
|
ADDITION
|
Details
|
1:1 of EtOH/H2O (0.24 L) was added slowly
|
Type
|
STIRRING
|
Details
|
The mixture was stirred at 5° C. for 30 minutes
|
Duration
|
30 min
|
Type
|
FILTRATION
|
Details
|
Solid was collected by filtration
|
Type
|
WASH
|
Details
|
washed with 4:1 of EtOH/H2O (0.2 L)
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C[Si](C)(C)C#CC1=CC=C(C=O)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 137 g | |
YIELD: CALCULATEDPERCENTYIELD | 67.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |